molecular formula C23H24N4O3 B2437100 N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 1251695-20-1

N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B2437100
CAS RN: 1251695-20-1
M. Wt: 404.47
InChI Key: PDESBLBNPWXOMW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known as AMPP, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. AMPP belongs to the benzoxazine family of compounds and has been studied for its ability to modulate various biological pathways.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • A study described the preparation of 4-Methylene-4 H-3,1-benzoxazines, involving a process that may be relevant to the synthesis of compounds related to N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (Fresneda, Bleda, Sánz, & Molina, 2007).

Antibacterial and Antifungal Activity

  • Some benzoxazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in developing antimicrobial agents (Belz, Ihmaid, Al-Rawi, & Petrovski, 2013).

Antitumor Activities

Antioxidant Activities

  • A study evaluated the antioxidant activities of various synthesized compounds, including benzoxazine derivatives. This suggests potential applications in oxidative stress-related conditions (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antiarrhythmic Properties

  • Benzoxazine derivatives have been explored for their antiarrhythmic properties against ischemia-reperfusion injury, indicating potential therapeutic applications in cardiac conditions (Koini et al., 2009).

properties

IUPAC Name

N-(3-ethoxypropyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-30-12-4-11-24-22(28)16-7-10-20-18(13-16)21-19(14-25-20)23(29)27(26-21)17-8-5-15(2)6-9-17/h5-10,13-14,26H,3-4,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDMARCCVXSTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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